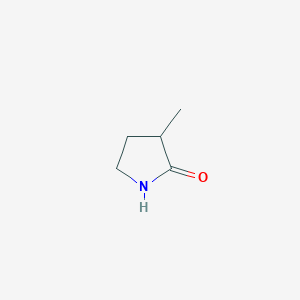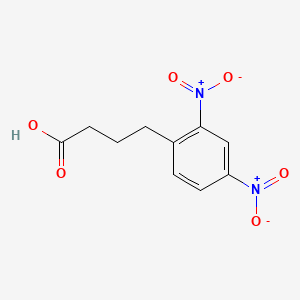
Succinaldehyde sodium bisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Succinaldehyde sodium bisulfite can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with sulfuric acid to form 1,4-butanedisulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the product .
Analyse Des Réactions Chimiques
Succinaldehyde sodium bisulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Succinaldehyde sodium bisulfite has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent and pH regulator in various chemical processes.
Biology: The compound has been effective in alleviating acute toxicity of the herbicide paraquat dichloride in mice and in suppressing the formation of lipid peroxide in the lungs.
Medicine: It is used as a heterobifunctional crosslinker in medical research, facilitating the study of molecular interactions and pathways.
Industry: The compound is used in the production of detergents, cleaning agents, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Succinaldehyde sodium bisulfite involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid groups can interact with molecular targets, leading to changes in the chemical environment and facilitating specific reactions . In biological systems, the compound can modulate oxidative stress and lipid peroxidation pathways, providing protective effects against toxic agents .
Comparaison Avec Des Composés Similaires
Succinaldehyde sodium bisulfite can be compared with other similar compounds, such as:
1,3-Propanedisulfonic acid disodium salt: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
Sodium benzene-1,3-disulfonate: Contains aromatic rings, which provide different chemical properties and uses.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another aromatic compound with distinct reactivity due to the presence of hydroxyl groups on the benzene ring.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and acidic properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
5450-96-4 |
|---|---|
Formule moléculaire |
C4H10NaO8S2 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
disodium;1,4-dihydroxybutane-1,4-disulfonate |
InChI |
InChI=1S/C4H10O8S2.Na/c5-3(13(7,8)9)1-2-4(6)14(10,11)12;/h3-6H,1-2H2,(H,7,8,9)(H,10,11,12); |
Clé InChI |
YVBNQRPDCBFKGY-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])C(O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(CC(O)S(=O)(=O)O)C(O)S(=O)(=O)O.[Na] |
| 5450-96-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















